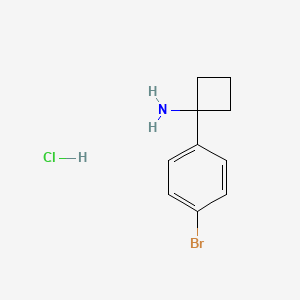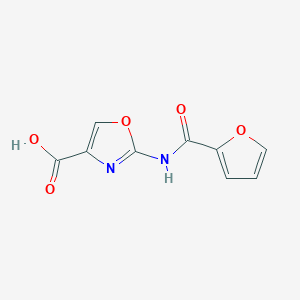![molecular formula C11H11FN2O5 B1439467 2-{[(4-Fluorophenyl)carbamoyl]amino}butanedioic acid CAS No. 1396969-13-3](/img/structure/B1439467.png)
2-{[(4-Fluorophenyl)carbamoyl]amino}butanedioic acid
Descripción general
Descripción
2-{[(4-Fluorophenyl)carbamoyl]amino}butanedioic acid is a compound with the molecular formula C11H11FN2O5 and a molecular weight of 270.21 . It is used in proteomics research applications .
Molecular Structure Analysis
The InChI code for 2-{[(4-Fluorophenyl)carbamoyl]amino}butanedioic acid is 1S/C11H11FN2O5/c12-6-1-3-7 (4-2-6)13-11 (19)14-8 (10 (17)18)5-9 (15)16/h1-4,8H,5H2, (H,15,16) (H,17,18) (H2,13,14,19) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
2-{[(4-Fluorophenyl)carbamoyl]amino}butanedioic acid is a powder at room temperature .Aplicaciones Científicas De Investigación
NMR Labeling and Peptide Analysis
One study focused on the design and synthesis of a monofluoro-substituted amino acid to serve as a conformationally restricted label for solid-state 19F NMR distance measurements in membrane-bound peptides. The incorporation of this amino acid into peptides, such as the antimicrobial peptide gramicidin S, did not disrupt the peptide conformation, demonstrating its utility for studying peptide structures in environments like cell membranes (Tkachenko et al., 2014).
Enzymatic Kinetic Resolution
Another application involves the enzymatic kinetic resolution of primary amines using specific carboxylic acids as acyl donors, highlighting the potential for synthesizing enantiomerically pure compounds. This process demonstrates high enantioselectivity and efficiency, which is crucial for the production of pharmaceuticals and fine chemicals (Nechab et al., 2007).
Catalysis and Synthesis
Research also extends to the catalytic synthesis of organic compounds. For instance, dipotassium hydrogen phosphate was used to catalyze the conversion of certain intermediates to produce dialkyl 2-(4-fluoro-phenoxy)-2-butenedioates under solvent-free conditions, showcasing methods for synthesizing structurally complex molecules with potential applications in material science and organic synthesis (Ramazani et al., 2007).
Molecular Engineering
In the field of molecular engineering, the metabolic engineering of Escherichia coli for the direct production of 1,4-butanediol from renewable carbohydrate feedstocks represents a groundbreaking advancement. This approach not only provides a sustainable route to an important industrial chemical but also exemplifies the potential of genetic and metabolic engineering in producing non-natural chemicals from renewable resources (Yim et al., 2011).
Crystal Structure Analysis
Moreover, studies on the synthesis and crystal structure of related compounds, such as 4-amino-3-fluorophenylboronic acid, contribute to the understanding of molecular interactions and reactivity. Such research can inform the development of new materials, pharmaceuticals, and diagnostic tools (Das et al., 2003).
Propiedades
IUPAC Name |
2-[(4-fluorophenyl)carbamoylamino]butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O5/c12-6-1-3-7(4-2-6)13-11(19)14-8(10(17)18)5-9(15)16/h1-4,8H,5H2,(H,15,16)(H,17,18)(H2,13,14,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRCRVOUDWVQGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC(CC(=O)O)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(4-Fluorophenyl)carbamoyl]amino}butanedioic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1439388.png)








![3-[(4-Acetylpiperazin-1-yl)sulfonyl]-4-fluorobenzoic acid](/img/structure/B1439400.png)

![7-Hydrazino-2,5-dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1439406.png)
